
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is a boron-containing compound with a unique structure that combines a benzoxaborole ring with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine typically involves the formation of the benzoxaborole ring followed by the introduction of the methanamine group. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,3-dimethyl-1-butanol in the presence of a boron source, such as boric acid or boron tribromide. The reaction is carried out under reflux conditions, and the resulting intermediate is then treated with ammonia or an amine to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine involves its interaction with molecular targets such as enzymes and proteins. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)ethanamine
- (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)propanamine
Uniqueness
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is unique due to its specific combination of a benzoxaborole ring with a methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form reversible covalent bonds with enzymes sets it apart from other similar compounds, providing a unique mechanism of action.
Eigenschaften
Molekularformel |
C10H13BClNO2 |
|---|---|
Molekulargewicht |
225.48 g/mol |
IUPAC-Name |
(5-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine |
InChI |
InChI=1S/C10H13BClNO2/c1-10(2)7-4-9(12)6(5-13)3-8(7)11(14)15-10/h3-4,14H,5,13H2,1-2H3 |
InChI-Schlüssel |
KOQAHLZFRAZUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC(=C(C=C2C(O1)(C)C)Cl)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
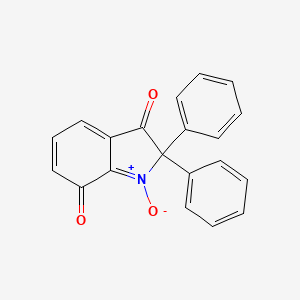
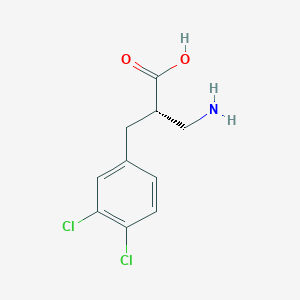

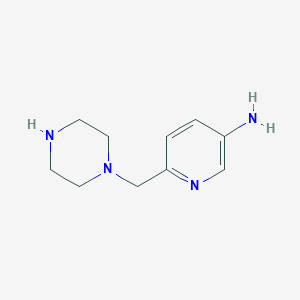
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)
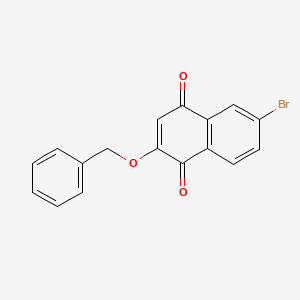
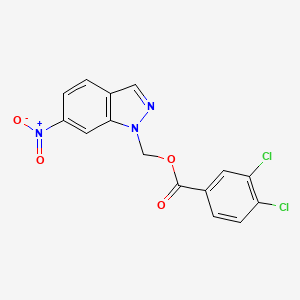
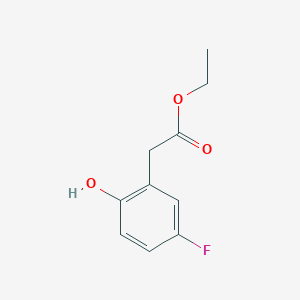
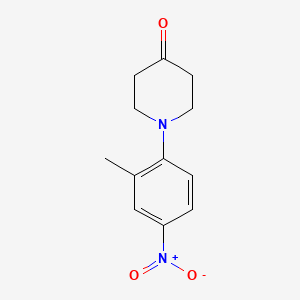
![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
